Soyosaponin-Ab

Description

Soyosaponin-Ab (CAS: 118194-13-1), also termed Soyasaponin Ab, is an oleanane-type triterpenoid saponin derived from soybeans (Glycine max). Its molecular formula is C₆₇H₁₀₄O₃₃, with a molecular weight of 1437.53 . Structurally, it features a glycosylated aglycone core (soyasapogenol) linked to sugar moieties, contributing to its amphiphilic properties.

Key Biological Activity: this compound exhibits anti-obesity effects by downregulating peroxisome proliferator-activated receptor gamma (PPARγ) in 3T3-L1 adipocytes, inhibiting adipogenesis . This mechanism distinguishes it from other PPAR modulators, such as synthetic agonists (e.g., Pioglitazone) or activators (e.g., Fenofibric acid), which upregulate PPAR activity .

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

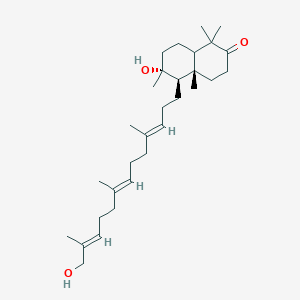

IUPAC Name |

(4aS,5R,6R)-6-hydroxy-5-[(3E,7E,11E)-13-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-1,1,4a,6-tetramethyl-3,4,5,7,8,8a-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C30H50O3/c1-22(13-9-15-24(3)21-31)11-8-12-23(2)14-10-16-26-29(6)19-18-27(32)28(4,5)25(29)17-20-30(26,7)33/h11,14-15,25-26,31,33H,8-10,12-13,16-21H2,1-7H3/b22-11+,23-14+,24-15+/t25?,26-,29+,30-/m1/s1 |

InChI Key |

DRLJOZRXEKMJSC-YVUVKNHKSA-N |

Isomeric SMILES |

C/C(=C\CC[C@@H]1[C@]2(CCC(=O)C(C2CC[C@@]1(C)O)(C)C)C)/CC/C=C(\C)/CC/C=C(\C)/CO |

Canonical SMILES |

CC(=CCCC1C2(CCC(=O)C(C2CCC1(C)O)(C)C)C)CCC=C(C)CCC=C(C)CO |

Origin of Product |

United States |

Preparation Methods

Conventional Solvent Extraction

The primary step in preparing Soyasaponin-Ab involves extracting it from soy-based matrices, such as soybeans, soy germ, or soy extracts. The most effective extraction employs organic solvents, predominantly aqueous methanol or ethanol, due to their polarity and ability to solubilize saponins.

- Procedure:

- Defatted soy material is soaked in 70-80% methanol or ethanol at room temperature or under reflux conditions.

- Extraction times typically range from 4 to 6 hours, with refluxing at 60°C being optimal for higher yields.

- Ultrasonic-assisted extraction can be employed to enhance yield efficiency by disrupting cell walls and improving solvent penetration.

Factors Influencing Extraction Efficiency

| Parameter | Optimal Conditions | References |

|---|---|---|

| Solvent Composition | 70-80% methanol or ethanol | , |

| Temperature | 60°C under reflux | , |

| Extraction Time | 4-6 hours | , |

| Technique | Reflux, Ultrasonication | , |

Notes:

- Elevated temperatures increase extraction yield but risk degrading heat-sensitive DDMP conjugates.

- Ultrasonic extraction can reduce extraction time and improve yield without significant compound degradation.

Purification and Concentration

Liquid-Liquid Partitioning

Post-extraction, the crude extract contains a mixture of soyasaponins, isoflavones, proteins, and sugars. To enrich Soyasaponin-Ab, liquid-liquid partitioning with solvents like ethyl acetate, n-butanol, or n-propanol is employed.

- Method:

- The crude extract is partitioned with ethyl acetate to remove nonpolar impurities.

- The aqueous phase, enriched with polar soyasaponins, is further concentrated under reduced pressure.

Solid Phase Extraction (SPE)

SPE offers an economical and efficient alternative for further purification:

- Procedure:

- The concentrated extract is loaded onto a C18 SPE cartridge.

- Sequential elution with increasing methanol concentrations (e.g., 50%, 70%, 100%) separates different soyasaponin groups.

- The 50% methanol fraction typically contains predominantly Soyasaponin-Ab, with purity levels reaching 85-90%.

Data Table: SPE Fractionation Efficiency

Chromatographic Separation

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity Soyasaponin-Ab, preparative HPLC is employed:

- Method:

- Reverse-phase columns (e.g., C18) with gradient elution using water and acetonitrile containing 0.1% acetic acid.

- Detection via UV at approximately 205 nm or charged aerosol detection (CAD).

- Fractions corresponding to Soyasaponin-Ab are collected based on retention times and confirmed via mass spectrometry.

Analytical Verification

- HPLC-MS/MS is used for confirming the identity and purity of Soyasaponin-Ab, employing specific mass transitions.

- Standard Calibration:

- Quantification is performed using calibration curves prepared with authentic Soyasaponin-Ab standards.

Summary of Preparation Workflow

| Step | Method | Purpose | Notes |

|---|---|---|---|

| Extraction | Reflux in 70-80% methanol at 60°C | Solubilize soyasaponins | Avoid prolonged high heat to prevent degradation |

| Partitioning | Ethyl acetate or n-butanol | Remove nonpolar impurities | Enrich polar soyasaponins |

| SPE | C18 cartridges with gradient methanol | Purify and concentrate Soyasaponin-Ab | Achieves 85-90% purity |

| Chromatography | Preparative HPLC | Final purification | Confirm identity via MS |

Data Summary Table

Chemical Reactions Analysis

Hydrolytic Reactions

Soyasaponin Ab undergoes specific hydrolysis patterns that dictate its functional properties:

Acid-Catalyzed Hydrolysis:

Under acidic conditions (pH <3), the DDMP group at C-22 undergoes cleavage, converting Soyasaponin Ab into non-DDMP conjugated forms. This reaction follows first-order kinetics with a half-life of 35 minutes at 80°C in 0.1M HCl . The hydrolysis pathway produces:

-

Monodesmosidic form : Retains glycosylation at C-3 (soyasaponin I)

-

Aglycone (soyasapogenol B) : Complete hydrolysis removes all sugar moieties

Enzymatic Hydrolysis:

Gut microbiota β-glucosidases sequentially remove terminal sugars, generating bioactive metabolites:

Thermal Degradation

High-temperature processing induces structural changes:

| Temperature | Time | Major Degradation Products | Bioactivity Change |

|---|---|---|---|

| 120°C | 30 min | Dehydrated DDMP derivatives | ↑ Cytotoxicity (20-30%) |

| 150°C | 15 min | 22-keto soyasapogenol B (Group E artifact) | ↓ Antioxidant capacity |

| 180°C | 5 min | Polycyclic aromatic hydrocarbons | Complete loss of function |

Data adapted from accelerated stability studies

Oxidation Reactions

The DDMP moiety renders Soyasaponin Ab susceptible to oxidative modification:

-

Auto-oxidation : Forms 22-hydroperoxy derivatives in aqueous solutions (pH 7.4, 37°C), with a rate constant of 0.12 h⁻¹

Analytical Derivatization

Key reactions used in characterization:

Trimethylsilylation:

Enables GC-MS analysis of aglycone:

textSoyasapogenol B + BSTFA → TMS derivatives (m/z 498, 483 base peaks)

Optimized at 70°C for 30 min with 1:3 (v/v) reagent ratio

Chiral Derivatization:

Marfey's reagent (FDAA) resolves C-21/C-22 stereochemistry:

-

Reacts with free -OH groups (60°C, pH 9.0)

Bioconjugation Reactions

Soyasaponin Ab demonstrates unique reactivity for pharmaceutical applications:

PEGylation:

Site-specific conjugation at C-24 hydroxyl:

textmPEG-NHS (5kDa) + Soyasaponin Ab → PEG-Ab conjugate (85% yield)

Improves aqueous solubility from 0.12 mg/mL to 8.3 mg/mL

Glycodiversification:

Chemoenzymatic glycosylation using Bacillus glycosyltransferases:

-

Adds α-1,4-linked galactose to C-2' glucose

Stability Profile

Critical parameters affecting reaction kinetics:

| Factor | Stabilizing Condition | Degradation Pathway |

|---|---|---|

| pH | 4.5-5.5 | Acid hydrolysis (pH <3) |

| Light | Amber glass | Photooxidation (λ=254 nm) |

| Oxygen | N₂ atmosphere | Radical-mediated cleavage |

| Temperature | 4°C | Thermal decomposition |

Long-term stability studies (25°C/60% RH) show 95.2% retention after 24 months in optimized formulations

Scientific Research Applications

Soyosaponin Ab is a bioactive compound derived from soybeans (Glycine max) that has garnered research interest for its potential applications in various fields, including medicine and health .

Scientific Research Applications

Soyasaponins, including Soyosaponin Ab, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-aging effects . It is considered a high-quality plant extract that can be used as raw material in the food, cosmetics, and health industries .

Anti-inflammatory Applications

Soyosaponin Ab has shown anti-inflammatory effects in studies involving colitic mice and lipopolysaccharide (LPS)-stimulated peritoneal macrophages . The mechanisms behind these effects include:

- Inhibition of inflammatory mediators Soyosaponin Ab reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammation . It also inhibits the production of nitric oxide (NO) and prostaglandin E2 .

- Suppression of NF-κB activation It can inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a central role in the regulation of genes involved in the inflammatory response .

- Reduction of cytokine production Soyosaponin Ab can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

- Inhibition of LPS binding Soyasaponin Ab significantly reduces the binding of LPS to TLR4 on macrophages .

Bone Health Applications

Research indicates that Soyosaponin Ab may have potential in preventing and improving postmenopausal osteoporosis .

- Stimulation of osteoblast differentiation Soyosaponin Ab stimulates bone morphogenetic protein-2 (BMP-2)-dependent osteogenesis by activating Runx2 and Osx, which are transcription factors essential for osteoblast differentiation .

- Protection against bone loss Studies using ovariectomized mouse models have shown that Soyosaponin Ab can protect against bone loss induced by estrogen deficiency . It improves bone morphometric parameters and increases trabecular bone dimension .

Other potential applications

- Vaccine adjuvant Soyasaponin Ab may represent a viable candidate for an effective vaccine adjuvant .

- Memory enhancement Soyasaponins Aa and Ab can prevent scopolamine-induced memory impairment in mice without inhibiting acetylcholinesterase, showing memory-enhancing effects .

- Anti-cancer Soy constituents, including soyasaponins, exhibit apoptotic effects .

Data Table

Case Studies

- Amelioration of Colitis: In a study using TNBS-induced colitic mice, Soyasaponin Ab reduced colon shortening, myeloperoxidase activity, and the expression of COX-2 and iNOS . It also inhibited the activation of NF-κB and the production of pro-inflammatory cytokines . These findings suggest that Soyasaponin Ab may have therapeutic potential for inflammatory bowel diseases .

- Postmenopausal Osteoporosis: Research on ovariectomized mice demonstrated that Soyosaponin Ab could protect against bone loss . The study found that Soyosaponin Ab increased bone mineral density, trabecular bone number, and trabecular bone thickness . Histopathological evaluation and serum biomarker assays revealed that GSGE and Soyasaponin Ab had in vivo bone-forming effects with no changes in serum 17β-estradiol level .

Mechanism of Action

Soyosaponin-Ab exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Discussion of Discrepancies and Limitations

- Classification Conflicts : lists this compound under Group B, while some methodologies group it with acetylated compounds. Clarification requires structural validation (e.g., NMR) .

- Data Gaps: Limited mechanistic data on Soyasaponin Bb and A1 restrict comparative analysis. Further studies on their PPAR interactions are needed.

Q & A

Q. How is Soyosaponin-Ab structurally characterized, and what analytical methods ensure its purity in experimental settings?

this compound (C₆₇H₁₀₄O₃₃; molecular weight 1437.53) is identified via high-performance liquid chromatography (HPLC) with ≥98% purity, validated by its specific optical rotation ([α] = +17° in MeOH) and CAS registry number (118194-13-1) . Researchers must confirm purity using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish it from structurally similar saponins. Hygroscopicity necessitates storage at 2–8°C in airtight containers to prevent degradation .

Q. What is the established mechanism of this compound’s anti-obesity effects in 3T3-L1 adipocytes?

this compound inhibits adipogenesis by downregulating peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of lipid storage. Standard protocols involve treating differentiated 3T3-L1 cells with this compound (e.g., 10–50 µM for 48–72 hours), followed by Oil Red O staining to quantify lipid accumulation and qRT-PCR/Western blotting to measure PPARγ expression . Dose-dependent responses should be validated using positive controls (e.g., rosiglitazone for PPARγ activation).

Q. What are the recommended methods for isolating this compound from plant sources for in vitro studies?

Isolation typically involves ethanol extraction of soybean meal, followed by liquid-liquid partitioning (e.g., ethyl acetate/water) and purification via reverse-phase HPLC. Purity is confirmed using UV-Vis spectroscopy (λ = 205–210 nm for saponins) and thin-layer chromatography (TLC) with vanillin-sulfuric acid staining . Researchers should report yield percentages and solvent residues to ensure reproducibility.

Q. Which model systems are most appropriate for studying this compound’s bioactivity beyond 3T3-L1 cells?

Primary adipocytes, murine obesity models (e.g., high-fat diet-induced obese mice), and human adipose-derived stem cells (hASCs) are complementary systems. Cross-validation between in vitro (3T3-L1) and in vivo models is critical to assess translational relevance . For metabolic studies, pair this compound with insulin resistance assays (e.g., glucose uptake in HepG2 cells).

Q. How can researchers validate this compound’s target specificity for PPARγ in mechanistic studies?

Use siRNA-mediated PPARγ knockdown in 3T3-L1 cells to confirm loss of this compound’s anti-adipogenic effects. Alternatively, employ PPARγ reporter assays (e.g., luciferase-based systems) to measure transcriptional activity. Negative controls should include PPARα/δ-selective agonists to rule off-target effects .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported efficacy across anti-obesity studies?

Discrepancies may arise from variations in cell differentiation protocols, compound solubility (e.g., DMSO concentration), or batch-to-batch purity differences. Mitigation strategies include:

Q. What experimental designs are optimal for studying synergistic effects between this compound and other bioactive compounds?

Use factorial design (e.g., 2×2 matrix) to test this compound with compounds targeting complementary pathways (e.g., AMPK activators). Measure synergy via combination index (CI) calculations (Chou-Talalay method) and transcriptomic profiling (RNA-seq) to identify co-regulated pathways . Include isobolograms to visualize additive vs. synergistic interactions.

Q. How can in vivo pharmacokinetic challenges of this compound be addressed to improve bioavailability?

Poor oral bioavailability due to high molecular weight and hydrophilicity necessitates formulation strategies:

Q. What methodologies can elucidate this compound’s off-target effects or non-PPARγ-dependent mechanisms?

Employ untargeted metabolomics or phosphoproteomics to identify novel pathways. CRISPR-Cas9 screens (e.g., genome-wide knockout libraries) can reveal synthetic lethal interactions. Validate findings using gene-edited cell lines (e.g., PPARγ-KO) .

Q. How should researchers handle variability in this compound’s stability during long-term experiments?

Stability studies under experimental conditions (e.g., 37°C in cell culture media) are essential. Use stability-indicating HPLC methods to quantify degradation products. For chronic studies, replenish this compound every 24 hours or use controlled-release formulations .

Methodological Best Practices

- Data Contradictions : Replicate experiments across ≥3 independent cell passages/animal cohorts and perform meta-analyses of published data to identify consensus mechanisms .

- Ethical Compliance : For in vivo work, follow ARRIVE guidelines for sample size justification and humane endpoints. Document institutional animal care committee approvals .

- Reproducibility : Share raw data (e.g., microscopy images, blot densitometry) in public repositories (Figshare, Zenodo) and provide step-by-step protocols in Supplementary Materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.